Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-
CAS No.: 86763-81-7
Cat. No.: VC8361367
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86763-81-7 |
|---|---|
| Molecular Formula | C11H13Cl2NO |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | XNXZRPDLHYELFE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C |
| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, reflects its bifunctional structure:
-
Aromatic moiety: A 2-ethyl-6-methylphenyl group, where ethyl and methyl substituents occupy the 2nd and 6th positions of the benzene ring.
-
Acetamide backbone: A dichloro-substituted acetamide group () linked to the aromatic ring via an amide bond.
The SMILES notation and InChIKey further define its connectivity and stereochemical features.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.13 g/mol | |
| Density | 1.156–1.668 g/cm³ (estimated) | |
| Melting Point | 120–150°C (analog-dependent) | |
| Solubility | Low in water; soluble in organic solvents |
The density and solubility profiles align with related chloroacetanilides, which exhibit limited aqueous solubility but miscibility in chloroform and methanol .
Synthesis and Industrial Preparation
Reaction Pathways
The synthesis of acetamide derivatives typically involves condensation reactions between chloroacetic acid derivatives and substituted anilines. For 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, a plausible route includes:
-
Chloroacetylation: Reacting 2-ethyl-6-methylaniline with dichloroacetyl chloride in the presence of a base (e.g., pyridine) to form the amide bond.
-
Purification: Recrystallization from ethanol or acetone to isolate the pure product .
A related compound, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CAS 32428-71-0), is synthesized by condensing chloroacetic acid with 2-ethyl-6-methylaniline in xylene, yielding a solid with a melting point of 120–121°C .
Optimization Challenges
-
Selectivity: Avoiding over-chlorination or ring substitution requires controlled reaction conditions.
-
Yield Improvement: Catalysts like aluminium chloride may enhance reaction efficiency but risk side reactions .
Research Gaps and Future Directions
Unexplored Properties
-
Thermodynamic Stability: No data exist on its decomposition temperature or photostability.
-
Biological Activity: Screening for antimicrobial or antifungal properties could reveal novel applications.
Advanced Synthetic Routes
Exploring green chemistry approaches (e.g., microwave-assisted synthesis) may improve yield and reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume